molecular formula C13H13N7 B13879174 8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B13879174
M. Wt: 267.29 g/mol
InChI Key: FKEMLAZBFNSXPJ-UHFFFAOYSA-N
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Description

8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a complex heterocyclic compound that has garnered interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure that combines a naphthyridine core with a triazolopyrazine moiety, making it a versatile scaffold for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in different applications .

Scientific Research Applications

8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to the inhibition of enzymatic activity or the alteration of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine apart is its combined structural features, which provide a unique scaffold for drug design and development. Its ability to undergo various chemical modifications further enhances its versatility and potential for diverse applications .

Properties

Molecular Formula

C13H13N7

Molecular Weight

267.29 g/mol

IUPAC Name

8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C13H13N7/c14-13-17-12-11(16-5-7-20(12)18-13)19-6-3-10-9(8-19)2-1-4-15-10/h1-2,4-5,7H,3,6,8H2,(H2,14,18)

InChI Key

FKEMLAZBFNSXPJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=CC=C2)C3=NC=CN4C3=NC(=N4)N

Origin of Product

United States

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